3-amino-N-(2,4-dichlorophenyl)benzamide
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Overview
Description
“3-amino-N-(2,4-dichlorophenyl)benzamide” is a biochemical used for proteomics research . It has a molecular formula of C13H10Cl2N2O and a molecular weight of 281.14 .
Synthesis Analysis
The synthesis of dichlorobenzamide derivatives, which include “3-amino-N-(2,4-dichlorophenyl)benzamide”, involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C . This process yields a series of dichlorobenzamide derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-amino-N-(2,4-dichlorophenyl)benzamide” are not fully detailed in the search results. It is known to be a solid , but other properties such as melting point, boiling point, solubility, etc., are not provided.Scientific Research Applications
Antiviral Activity
Indole derivatives, which are structurally similar to 3-amino-N-(2,4-dichlorophenyl)benzamide, have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives have also been found to exhibit anti-inflammatory properties . This suggests that 3-amino-N-(2,4-dichlorophenyl)benzamide could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have shown anticancer activity . Therefore, 3-amino-N-(2,4-dichlorophenyl)benzamide could potentially be used in cancer treatment research.
Anti-HIV Activity
Indole derivatives have demonstrated anti-HIV activity . This suggests that 3-amino-N-(2,4-dichlorophenyl)benzamide could potentially be used in the development of new HIV treatments.
Antioxidant Activity
Benzamide compounds, which include 3-amino-N-(2,4-dichlorophenyl)benzamide, have been found to possess antioxidant activity . This suggests that 3-amino-N-(2,4-dichlorophenyl)benzamide could potentially be used in the development of new antioxidant treatments.
Antibacterial Activity
Benzamide compounds have also been found to exhibit antibacterial activity . This suggests that 3-amino-N-(2,4-dichlorophenyl)benzamide could potentially be used in the development of new antibacterial treatments.
Pest Control
Research has explored the use of substituted benzamides, including compounds related to 3-amino-N-(2,4-dichlorophenyl)benzamide, in controlling insect pests like the boll weevil. These studies focus on the effectiveness of these compounds in causing progeny reduction and mortality in insects.
Antimalarial Activity
Indole derivatives have shown antimalarial activity . This suggests that 3-amino-N-(2,4-dichlorophenyl)benzamide could potentially be used in the development of new antimalarial treatments.
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have shown clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Compounds with similar structures have shown a wide range of biological activities, indicating that they may have diverse molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
properties
IUPAC Name |
3-amino-N-(2,4-dichlorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-4-5-12(11(15)7-9)17-13(18)8-2-1-3-10(16)6-8/h1-7H,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNBIVMNNQDVJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(2,4-dichlorophenyl)benzamide |
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